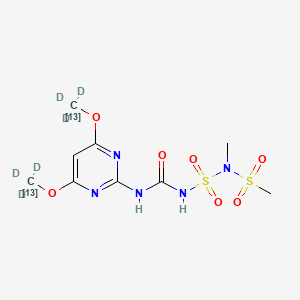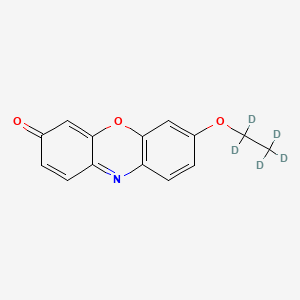
Cox-2-IN-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-26 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-26 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency as a COX-2 inhibitor.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents.
Substitution: Common reagents include halides, nucleophiles, and electrophiles, used under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Cox-2-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and its effects on prostaglandin synthesis.
Biology: Employed in cell culture and animal studies to investigate the role of COX-2 in inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as arthritis, and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in quality control processes .
Mechanism of Action
Cox-2-IN-26 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The molecular targets of this compound include the active site of COX-2, where it binds and blocks the enzyme’s catalytic activity. This inhibition disrupts the signaling pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Cox-2-IN-26 is compared with other COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of selectively inhibiting COX-2, this compound is unique in its structural features and potency. Similar compounds include:
Celecoxib: A widely used COX-2 inhibitor with applications in treating arthritis and familial adenomatous polyposis.
Rofecoxib: Previously used for pain relief but withdrawn from the market due to cardiovascular risks.
Etoricoxib: Used for pain and inflammation management, with a favorable safety profile compared to rofecoxib .
This compound stands out due to its unique structural modifications, which enhance its selectivity and potency as a COX-2 inhibitor .
Properties
Molecular Formula |
C23H21N7OS3 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(2E)-2-[(E)-1-[[4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-yl]amino]propan-2-ylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N7OS3/c1-15(27-28-23-29(20(31)14-34-23)16-8-4-3-5-9-16)12-24-21-26-19(13-33-21)30-18-11-7-6-10-17(18)25-22(30)32-2/h3-11,13H,12,14H2,1-2H3,(H,24,26)/b27-15+,28-23+ |
InChI Key |
LARVQAAGTBVQRP-BOJCHKAJSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/N(C(=O)CS1)C2=CC=CC=C2)/CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC |
Canonical SMILES |
CC(=NN=C1N(C(=O)CS1)C2=CC=CC=C2)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)











![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)

